Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate
Description
Properties
CAS No. |
76100-65-7 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-6H,2-4H2,1H3 |
InChI Key |
YKJWWSPTZQSDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NCC2C1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings (0.005 mol %) and yields either the exo- or endo-3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalability of the dirhodium(II)-catalyzed cyclopropanation suggests potential for large-scale synthesis. Advances in generating diazo compounds in flow systems have improved the efficiency of these reactions .
Chemical Reactions Analysis
Cyclopropanation Reactions
Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate is synthesized via rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA). Key characteristics include:
-
Catalyst : Dirhodium(II) complexes (e.g., Rh₂(OAc)₄) at ultralow loadings (0.005 mol%) .
-
Conditions : Reactions occur under inert atmospheres with molecular sieves to absorb byproducts .
-
Outcomes : High diastereoselectivity (>20:1 dr) for exo- or endo-isomers, depending on hydrolysis conditions .
| Reaction Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst loading | 0.005 mol% Rh₂(OAc)₄ | |
| Diastereoselectivity (exo) | >20:1 dr | |
| Yield (exo-isomer) | 76% (telescoped synthesis) | |
| Yield (endo-isomer) | 54% (telescoped synthesis) |
Thermal Rearrangement
Heating induces isomerization into quinoxaline derivatives:
-
Substrate : Ethyl 5-nitro-4-phenyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene-1-carboxylate .
-
Mechanism : Proposed nitro-group participation in a retro-Diels-Alder pathway .
Oxidation and Reduction Reactions
The compound undergoes functional group transformations:
-
Oxidation : Potassium permanganate (KMnO₄) oxidizes the bicyclic core, yielding ketones or carboxylic acids.
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces ester groups to alcohols.
Substitution Reactions
The nitrogen atom in the bicyclic structure participates in nucleophilic substitutions:
-
Reagents : Piperidine or morpholine under basic conditions .
-
Outcome : Formation of disubstituted azabicyclohexane derivatives (e.g., dimethyl 4-morpholino-2-phenyl-6-oxa-3-azabicyclo[3.1.0]hex-2-ene-1,4-dicarboxylate) .
Copper-Mediated Aerobic Reactions
Copper catalysts enable carbooxygenation pathways:
Table 1: Key Reaction Conditions for Cyclopropanation
| Parameter | Value |
|---|---|
| Catalyst | Dirhodium(II) carboxylate |
| Solvent | Toluene or dichloromethane |
| Temperature | 10–20°C (controlled) |
| Scale | Up to 10 mmol |
Table 2: Thermal Rearrangement Parameters
| Parameter | Value |
|---|---|
| Temperature Range | 100–150°C |
| Solvent | Toluene or xylenes |
| Product | Quinoxaline derivatives |
Scientific Research Applications
Synthetic Chemistry
1.1 Copper-Mediated Synthesis
One of the notable applications of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate is in synthetic methodologies involving copper-mediated reactions. Research has demonstrated that this compound can be synthesized through copper-catalyzed reactions of N-allyl/propargyl enamine carboxylates under aerobic conditions. This approach allows for the development of complex molecular structures, utilizing the unique reactivity of the bicyclic system to facilitate intramolecular cyclopropanation and carbooxygenation reactions .
1.2 Structural Versatility
The bicyclic structure of this compound provides a versatile framework for further chemical modifications, making it a valuable intermediate in organic synthesis. Its ability to undergo various transformations enables chemists to design novel compounds with specific functionalities.
Pharmaceutical Applications
2.1 Ketohexokinase Inhibition
Recent studies have identified substituted derivatives of 3-azabicyclo[3.1.0]hexanes, including this compound, as potential inhibitors of ketohexokinase, an enzyme implicated in metabolic disorders such as diabetes . This inhibition can lead to therapeutic strategies aimed at regulating glucose metabolism and managing related diseases.
Table 1: Summary of Pharmaceutical Applications
| Application | Description |
|---|---|
| Ketohexokinase Inhibition | Potential use in diabetes management through enzyme inhibition |
| Antimicrobial Properties | Investigated for activity against various pathogens |
| Drug Development | Serves as a scaffold for designing new therapeutic agents |
Cosmetic Formulations
3.1 Skin Bioavailability Studies
This compound has been explored in cosmetic formulations due to its favorable properties for skin absorption and bioavailability. Research indicates that compounds with similar structures can enhance the effectiveness of topical applications by improving penetration through the skin layers . This is particularly relevant for dermatological products aiming to deliver active ingredients effectively.
Table 2: Cosmetic Applications and Benefits
| Application | Benefits |
|---|---|
| Topical Formulations | Enhances skin penetration and efficacy of active ingredients |
| Moisturizers | Potential use in formulations aimed at improving skin hydration |
| Anti-aging Products | Investigated for its role in stabilizing formulations |
Case Studies
Case Study 1: Synthetic Methodology Development
A study published in Synthetic Methods highlighted the successful application of copper-mediated reactions to synthesize this compound, demonstrating its utility as a versatile building block in organic synthesis . The methodology showcased the compound's ability to participate in complex reaction pathways, leading to diverse product formation.
Case Study 2: Pharmacological Evaluation
In research focusing on ketohexokinase inhibitors, derivatives of this compound were evaluated for their pharmacological properties, revealing promising results in modulating glucose metabolism pathways . This study underscores the compound's potential role in therapeutic applications targeting metabolic disorders.
Mechanism of Action
The mechanism of action of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Structural Isomerism: Nitrogen Position and Ring Systems
Compounds with similar bicyclic frameworks but differing in nitrogen position or ring size exhibit distinct reactivities and applications:
Key Differences :
- Nitrogen Position : 3-Azabicyclo compounds (target) exhibit enamine-driven reactivity, whereas 2-azabicyclo derivatives (e.g., 2-Azabicyclo[3.1.0]hexan-3-one) are ketone-containing intermediates for antibiotics .
- Ring Size : 4-Thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., cephalosporins) feature a seven-membered ring with sulfur, enhancing stability for pharmaceutical use .
Functional Group Variations
Substituents on the bicyclic scaffold significantly alter physicochemical properties and applications:
Key Differences :
- Saturation : Saturated analogs (e.g., Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate) lack the enamine’s reactivity but offer better storage stability .
Biological Activity
Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate is a bicyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its interaction with various biological targets. The presence of the azabicyclic framework allows for specific binding interactions with enzymes and receptors, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound's structure enables it to fit into active sites of proteins, influencing biochemical pathways such as:
- Signal Transduction : The compound may affect cellular signaling pathways, potentially altering cellular responses.
- Metabolic Processes : It could play a role in metabolic regulation by interacting with key enzymes involved in metabolic pathways.
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties. In vitro studies demonstrated its effectiveness against several viral strains, suggesting potential applications in antiviral drug development.
Anticancer Properties
The compound has also shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antiviral effects of this compound against influenza virus strains. The results showed a significant reduction in viral replication at low micromolar concentrations, highlighting its potential as an antiviral agent .
- Cancer Cell Line Studies : In another study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with this compound led to decreased cell viability and increased markers of apoptosis .
Research Findings
Recent research has focused on the synthesis and modification of this compound derivatives to enhance its biological activity and selectivity:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate, and how do reaction conditions influence product yield?
- Methodology : Two copper-mediated protocols are widely used:
- CuBr under aerobic conditions initiates carbocupration of N-allyl enamine carboxylates, enabling intramolecular cyclopropanation .
- CuBr₂/PhIO₂ systems provide a catalytic oxidative pathway, avoiding stoichiometric copper use.
Q. How is this compound characterized structurally?
- Techniques :
- ¹H/¹³C NMR : Key signals include δ ~4.18–4.21 ppm (ester -OCH₂CH₃), δ ~2.95 ppm (cyclopropane CH₂), and δ ~173 ppm (ester carbonyl) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using ESI-MS or EI-MS .
Q. What mechanistic insights explain the cyclopropanation step in its synthesis?
- Pathway : The reaction proceeds via carbocupration of the alkene in N-allyl enamine carboxylates, forming a copper-bound intermediate that undergoes intramolecular cyclization. Aerobic oxidation or PhIO₂ regenerates the active copper species .
- Contradictions : reports stepwise cyclopropanation, while suggests competing carbooxygenation pathways for propargyl substrates. Resolve via kinetic studies or DFT calculations .
Advanced Research Questions
Q. How can diastereoselective reduction of this compound be optimized to access 3-azabicyclo[3.1.0]hexanes?
- Protocol : Use NaBH₃CN in acetic acid to selectively reduce the enamine double bond. The acetic acid protonates the nitrogen, directing hydride attack to the less hindered face .
- Optimization : Varying solvent polarity (e.g., THF vs. MeOH) or temperature (-20°C to 25°C) modulates diastereoselectivity (dr up to 4:1). Confirm stereochemistry via X-ray crystallography or NOESY .
Q. What strategies enable oxidative ring-opening of this compound to synthesize substituted pyridines?
- Method : Treat 5-substituted derivatives with CuBr₂/PhIO₂ , inducing cyclopropane cleavage via radical intermediates. Electron-donating substituents (e.g., -OMe) accelerate ring-opening .
- Analysis : Track regioselectivity using ¹H NMR and HRMS. Competing pathways (e.g., β-hydride elimination) can be suppressed by adding radical scavengers like TEMPO .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Perform DFT calculations to map transition states for cyclopropanation or reduction, identifying steric/electronic bottlenecks .
- Use docking studies to predict interactions with biological targets (e.g., enzymes in ). Prioritize substituents that improve binding affinity .
- Validation : Synthesize top candidates and assay in vitro (e.g., enzyme inhibition) .
Q. How do conflicting reports on copper-mediated synthesis conditions impact reproducibility, and how can researchers address this?
- Analysis : and report divergent CuBr vs. CuBr₂/PhIO₂ systems. Variability may arise from substrate-specific copper oxidation states or O₂ availability.
- Resolution :
- Systematically screen copper sources, ligands, and oxidants.
- Characterize intermediates via in situ IR or EPR spectroscopy to identify active species .
Key Notes
- Avoid commercial suppliers (e.g., Enamine Ltd. in ) for synthesis protocols.
- For biological studies, cross-reference bioactivity data from PubChem ( ) with independent assays.
- Contradictions in NMR data (e.g., vs. 9) may reflect solvent or instrumentation differences; always report experimental conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
